An In-depth Technical Guide to 1,1,1-Trifluoro-2-methylbutan-2-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1,1,1-Trifluoro-2-methylbutan-2-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride (CAS Number: 1354952-99-0), a valuable building block for the synthesis of novel therapeutic agents.[1][2][3]
This document will delve into the physicochemical properties, synthesis, and potential applications of this compound, offering insights for researchers engaged in the discovery and development of next-generation pharmaceuticals. The information presented herein is intended to serve as a practical resource for scientists, enabling them to leverage the unique attributes of this fluorinated amine in their research endeavors.
Physicochemical Properties and Structural Attributes
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride is a white to off-white solid. The presence of the trifluoromethyl group significantly impacts its chemical and physical characteristics.
| Property | Value | Source |
| CAS Number | 1354952-99-0 | [1][2][3] |
| Molecular Formula | C5H11ClF3N | [1][2][3] |
| Molecular Weight | 177.6 g/mol | [1][3] |
| Physical Form | Solid | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| InChI Key | Not available in search results | |
| SMILES | CCC(C)(N)C(F)(F)F.Cl | [2] |
The trifluoromethyl group, with its high electronegativity, acts as a strong electron-withdrawing group, which can influence the pKa of the neighboring amine. This modification can be crucial for optimizing a drug candidate's ionization state at physiological pH, thereby affecting its solubility, membrane permeability, and interaction with biological targets.[5][6] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a key factor in improving a drug's half-life and bioavailability.
Synthesis and Manufacturing
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 1,1,1-trifluorobutan-2-one. This ketone can be reacted with a methyl Grignard reagent to introduce the additional methyl group, followed by a Ritter reaction and hydrolysis, or more directly, through a reductive amination pathway. A more direct and commonly employed laboratory synthesis would involve the reaction of 1,1,1-trifluoroacetone with an appropriate organometallic reagent followed by amination. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1,1,1-Trifluoro-2-methylbutan-2-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings to form methylmagnesium bromide (Grignard reagent).
-
Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.
-
Slowly add a solution of 1,1,1-trifluorobutan-2-one in anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,1,1-trifluoro-2-methylbutan-2-ol, which can be purified by distillation.
Step 2: Synthesis of 1,1,1-Trifluoro-2-methylbutan-2-amine Hydrochloride
-
In a flask, dissolve the purified 1,1,1-trifluoro-2-methylbutan-2-ol in acetonitrile.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice and basify with a concentrated sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride.
Note: This is a generalized, hypothetical protocol. The actual reaction conditions, such as temperature, reaction time, and purification methods, may require optimization for yield and purity.
Applications in Drug Development
The unique structural features of 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride make it an attractive building block in the design of novel therapeutics across various disease areas. The trifluoromethyl group can serve as a bioisostere for other chemical moieties, influencing the molecule's interaction with its biological target.
While specific drugs containing this exact fragment are not prominently disclosed in publicly available literature, its structural motifs are present in a number of potent and selective modulators of various biological targets. The strategic placement of the trifluoromethyl group can enhance a compound's activity and selectivity.
Potential Therapeutic Areas and Mechanisms of Action
Based on the known activities of structurally related trifluoromethyl-containing amines, 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride could serve as a key intermediate in the synthesis of compounds targeting:
-
Central Nervous System (CNS) Disorders: Many CNS-active drugs contain trifluoromethyl groups to enhance brain penetration and metabolic stability. For instance, trifluoromethylated pyrazole derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[7] The inhibition of MAO-B can lead to increased dopamine levels in the brain, alleviating motor symptoms.
Caption: Potential mechanism of action for a drug derived from the title compound in CNS disorders.
-
Oncology: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Certain trifluoromethyl-containing pyridinamines have demonstrated potent and selective inhibition of PI3K and mTOR kinases.[8] The incorporation of the trifluoromethyl group can significantly enhance cellular potency and target engagement.
-
Infectious Diseases: Fluorinated nucleoside analogs are a critical class of antiviral agents. The trifluoromethyl group can be incorporated into various heterocyclic scaffolds to develop novel antiviral or antibacterial drugs. The enhanced metabolic stability imparted by the CF3 group can lead to improved therapeutic efficacy.[9]
Conclusion
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its key feature, the trifluoromethyl group, offers medicinal chemists a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. By understanding the synthesis and potential applications of this compound, researchers can unlock new avenues for the discovery and development of innovative therapies for a wide range of diseases. The continued exploration of fluorinated scaffolds, such as the one presented in this guide, will undoubtedly contribute to the advancement of pharmaceutical sciences.
References
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Publications. [Link]
-
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride. Doron Scientific. [Link]
-
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrable, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Synthesis and structural study of some new metal complexes of Schiff base from 2-thenoyltrifluoroacetone with alkyl amine and its thione derivative by NMR, IR and TGA analysis methods. ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Synthesis of trifluoromethylated amines using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane. PubMed. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
-
Effects of Butenafine Hydrochloride, a New Benzylamine Derivative, on Experimental Tinea Pedis in Guinea Pigs. PubMed. [Link]
Sources
- 1. 1,1,1-trifluoro-2-methylbutan-2-amine hydrochloride | 1354952-99-0 [chemicalbook.com]
- 2. doronscientific.com [doronscientific.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1,1,1-Trifluoro-2-methylpropan-2-amine hydrochloride | 174886-04-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]




